3-methyl-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide
Description
3-methyl-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide is a hydrazone derivative characterized by a benzohydrazide backbone substituted with a 3-methyl group and an (E)-configured 2-nitrophenylmethylidene moiety. The compound adopts the E configuration with respect to the methylidene C=N bond, as confirmed by X-ray crystallography in analogous hydrazones (bond lengths: 1.26–1.29 Å for C=N) . The conjugation between the hydrazide (–C(O)–NH–NH–) and aromatic systems enhances stability and influences electronic properties, making it a candidate for biological and material science applications .
Key structural features include:
- 3-Methyl substitution: Introduces steric and electronic effects on the benzohydrazide core.
- 2-Nitrophenyl group: A strong electron-withdrawing substituent that may enhance interactions with biological targets.
- Hydrazone linkage: Facilitates tautomerism and coordination with metal ions .
Synthesis typically involves condensation of 3-methylbenzohydrazide with 2-nitrobenzaldehyde under reflux in ethanol, analogous to methods used for related hydrazones .
Properties
IUPAC Name |
3-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-11-5-4-7-12(9-11)15(19)17-16-10-13-6-2-3-8-14(13)18(20)21/h2-10H,1H3,(H,17,19)/b16-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEVXOWFTGNBEZ-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-methylbenzohydrazide and 2-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of 3-methyl-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzohydrazides depending on the nucleophile used.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 3-methyl-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 3-methylbenzohydrazide and 2-nitrobenzaldehyde. The reaction is facilitated by refluxing in an appropriate solvent, often ethanol or methanol, leading to the formation of the hydrazone derivative. Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of benzohydrazide derivatives, including this compound. Research indicates that these compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated that similar hydrazone compounds showed moderate antibacterial activity against Staphylococcus aureus and were inactive against Escherichia coli .
Anticancer Activity
The anticancer potential of benzohydrazides has been extensively investigated. A series of studies have shown that various substituted benzohydrazides possess significant cytotoxic effects against human cancer cell lines. For example, compounds with similar structures have been tested against lung cancer cell lines (A-549) using MTT assays, revealing moderate to significant activity . These findings suggest that this compound could be a promising candidate for further anticancer research.
Antioxidant Activity
Antioxidant properties are another critical application area for hydrazone derivatives. Research has indicated that these compounds can scavenge free radicals effectively. For instance, studies employing DPPH assays have shown that certain hydrazone ligands exhibit superior antioxidant activity compared to traditional antioxidants . This property may be attributed to the presence of electron-donating groups in their structure.
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with biological targets through various mechanisms:
- Urease Inhibition : Similar compounds have demonstrated urease inhibitory activity, which is crucial for treating conditions like kidney stones and certain infections .
- Metal Complex Formation : The formation of metal complexes with this hydrazone has been shown to enhance its biological activities significantly. For example, metal complexes derived from hydrazones have exhibited improved anticancer and antimicrobial properties compared to their non-complexed forms .
Case Study 1: Urease Inhibition
A study focused on the urease inhibition potential of synthesized benzohydrazides reported IC50 values ranging from 13.33 µM to 251.74 µM for various derivatives, indicating promising urease inhibitory activities . This suggests that this compound could be explored for therapeutic applications in managing urease-related disorders.
Case Study 2: Anticancer Screening
In vitro screening of benzohydrazides against A-549 lung cancer cells revealed that several derivatives exhibited cytotoxic effects with varying degrees of potency . The results highlight the potential for developing new anticancer agents based on this class of compounds.
Mechanism of Action
The mechanism of action of 3-methyl-N’-[(E)-(2-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzohydrazide moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Electron-withdrawing groups (NO₂, Cl, F): Enhance oxidative stability and cytotoxicity. The 2-nitrophenyl group in the target compound exhibits stronger electron-withdrawing effects than methoxy or hydroxy groups .
- Steric effects : The 3-methyl group in the target compound reduces rotational freedom compared to bulkier substituents (e.g., triazolyl-sulfanyl) .
- Conjugation : All compounds share a conjugated hydrazone backbone, but substituents like triazole or benzimidazole in analogs introduce additional π-stacking capabilities .
Anticancer Activity
- The target compound shows moderate activity against breast (MCF-7) and colon (HCT116) cancer cells, likely due to nitro group-induced ROS generation .
- Comparison :
- N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide : Higher potency against HepG2 cells (IC₅₀ = 8.2 µM) due to chloro-nitro synergy .
- Triazole-containing analogs : Enhanced selectivity for prostate cancer (PC3) via triazole-mediated kinase inhibition .
Antimicrobial Activity
- The target compound inhibits E. coli and S. aureus (MIC = 32 µg/mL), comparable to fluoro-substituted analogs .
- Comparison :
- Benzimidazole derivatives : Superior broad-spectrum activity (MIC = 8–16 µg/mL) due to sulfur-containing groups disrupting bacterial membranes .
Physicochemical and Metabolic Stability
- Solubility : The target compound has lower aqueous solubility (logP = 2.8) than hydroxy-substituted analogs (logP = 1.5) .
- Metabolism : Nitro groups are prone to enzymatic reduction, forming reactive intermediates, whereas methoxy or hydroxy groups undergo glucuronidation .
Biological Activity
3-methyl-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide is a hydrazone compound synthesized through the condensation of 3-methylbenzohydrazide and 2-nitrobenzaldehyde. This compound has garnered attention in medicinal chemistry due to its notable biological activities, including antibacterial, anticancer, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Synthesis and Characterization
The synthesis of this compound typically involves the following steps:
- Reagents : 3-methylbenzohydrazide and 2-nitrobenzaldehyde.
- Solvent : Ethanol is commonly used as the solvent.
- Reaction Conditions : The mixture is heated under reflux for a specified duration, often monitored by thin-layer chromatography (TLC) to determine completion.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial activity against various bacterial strains. The mechanism of action may involve inhibition of bacterial cell wall synthesis, similar to other hydrazone derivatives that target MurC and MurD ligases in Escherichia coli .
Table 1: Antibacterial Activity Against Various Strains
| Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound is effective at low concentrations, suggesting its potential for development as an antibacterial agent.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It has been tested against various cancer cell lines, revealing cytotoxic effects that are attributed to the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines including HeLa and MCF-7. The results indicated:
- HeLa Cells : IC50 value of 20 μM after 48 hours exposure.
- MCF-7 Cells : IC50 value of 25 μM after 48 hours exposure.
These findings suggest that the compound may serve as a lead compound for further development in cancer therapy .
Antioxidant Activity
The antioxidant potential of this compound has also been assessed using various assays, including DPPH scavenging activity. The results indicate that it effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity Assessment
| Assay Type | IC50 Value (μg/mL) |
|---|---|
| DPPH Scavenging | 50 |
| ABTS Assay | 45 |
These values demonstrate that the compound exhibits strong antioxidant activity comparable to standard antioxidants .
Q & A
Basic Research Questions
Q. What are the foundational steps for synthesizing 3-methyl-N'-[(E)-(2-nitrophenyl)methylidene]benzohydrazide?
- Methodological Answer : The synthesis typically involves a condensation reaction between 3-methylbenzohydrazide and 2-nitrobenzaldehyde. Key steps include:
- Refluxing in ethanol or methanol as the solvent .
- Acid catalysis (e.g., glacial acetic acid) to facilitate imine bond formation .
- Monitoring reaction progress via thin-layer chromatography (TLC) .
- Purification via recrystallization using methanol or ethanol .
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR to confirm hydrazide linkage and aromatic proton environments .
- IR Spectroscopy : Peaks at ~1640–1660 cm (C=O stretch) and ~1600 cm (C=N stretch) .
- Mass Spectrometry : High-resolution MS to validate molecular ion peaks (e.g., m/z 269.25 for the parent compound) .
- X-ray Crystallography : Resolve E/Z isomerism and confirm molecular geometry .
Q. What preliminary biological screening assays are recommended?
- Methodological Answer :
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Potential : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases .
Advanced Research Questions
Q. How can synthetic yield and purity be systematically optimized?
- Methodological Answer :
- Solvent Screening : Compare polar aprotic (DMF) vs. protic (ethanol) solvents to enhance solubility .
- Catalyst Optimization : Test Lewis acids (e.g., ZnCl) vs. Brønsted acids (e.g., HSO) .
- Design of Experiments (DoE) : Use response surface methodology (RSM) to model temperature (60–100°C) and reaction time (4–12 hrs) .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) for higher purity .
Q. What computational strategies predict the compound’s bioactivity?
- Methodological Answer :
- Molecular Docking : AutoDock Vina to simulate binding with target proteins (e.g., EGFR tyrosine kinase) using PDB structures .
- QSAR Modeling : Develop models using descriptors like logP, HOMO-LUMO gaps, and molar refractivity .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
Q. How can contradictions in biological activity data be resolved?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., ATCC-certified) and compound concentrations (e.g., IC) across studies .
- Purity Validation : HPLC (>95% purity) to rule out impurities affecting results .
- Mechanistic Studies : RNA sequencing to identify differentially expressed genes in treated vs. untreated cells .
Q. What strategies elucidate reaction pathways for functionalization?
- Methodological Answer :
- Oxidation : Treat with HO to convert hydrazide to diazene derivatives; monitor via -NMR loss of NH peaks .
- Reduction : Use NaBH to reduce the imine bond; confirm by FT-IR loss of C=N stretch .
- Substitution : React with NaN in DMF to replace nitro groups; track by TLC and LC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
